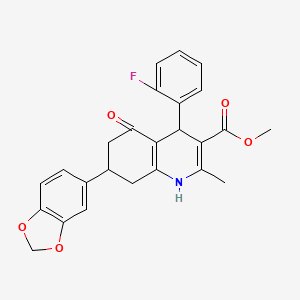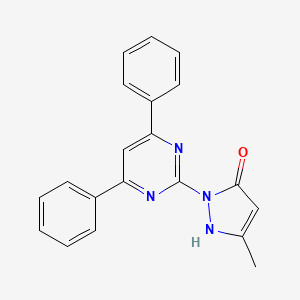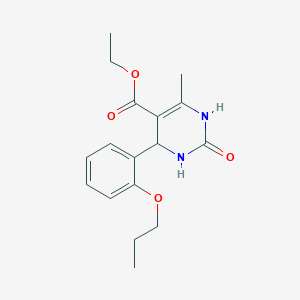![molecular formula C23H21NO5S B5180762 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5180762.png)
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate, also known as BBG, is a chemical compound that has been extensively studied for its various applications in scientific research. BBG is a small molecule that has been found to have unique biochemical and physiological effects, making it an important tool for researchers in the fields of neuroscience, pharmacology, and cell biology.
Mécanisme D'action
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate acts as a selective antagonist of P2X7 receptors, which are ion channels that are involved in the regulation of inflammation and immune responses. By blocking the activity of these receptors, 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate is able to reduce inflammation and prevent the activation of immune cells, which can lead to tissue damage and disease.
Biochemical and Physiological Effects:
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been found to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the prevention of immune cell activation, and the reduction of tissue damage. 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate in lab experiments is its selectivity for P2X7 receptors, which allows researchers to specifically target these receptors without affecting other ion channels or receptors. However, one limitation of using 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate is its relatively low potency, which can make it difficult to achieve effective inhibition of P2X7 receptors at low concentrations.
Orientations Futures
There are many potential future directions for research on 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate, including the development of more potent analogs and the investigation of its potential therapeutic applications in a variety of diseases. Additionally, further research is needed to fully understand the mechanisms underlying 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate's effects on inflammation and immune responses, as well as its neuroprotective effects.
Méthodes De Synthèse
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate can be synthesized using a variety of methods, including the reaction of benzyl bromide with N-(4-methylphenylsulfonyl)glycine in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate as a white crystalline solid, which can be purified using various techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been extensively studied for its various applications in scientific research. One of the primary uses of 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate is as a selective inhibitor of P2X7 receptors, which are involved in the regulation of inflammation and immune responses. 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been found to be effective in reducing inflammation in a variety of animal models, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(4-benzoylphenyl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-17-7-13-21(14-8-17)30(27,28)24-15-22(25)29-16-18-9-11-20(12-10-18)23(26)19-5-3-2-4-6-19/h2-14,24H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHUORGCPZCKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5180691.png)
![10-[(cyclohexylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5180708.png)



![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5180735.png)
![3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5180738.png)

![methyl 3-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B5180747.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B5180751.png)
![{2-allyl-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5180753.png)
![2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5180785.png)
![ethyl 4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5180786.png)